Isotopic Enrichment and Mass Resolution
1,1-Dimethylurea-d6 exhibits a mass shift of +6 Da relative to unlabeled 1,1-Dimethylurea (molecular weight 88.12 g/mol versus 94.15 g/mol for the deuterated analog), enabling unambiguous mass spectrometric differentiation between the internal standard and the target analyte . This mass difference is sufficient to avoid isotopic overlap and ensure independent detection in both precursor ion selection and product ion monitoring modes. The isotopic enrichment of the compound is specified at 99 atom % D, ensuring minimal isotopic cross-talk and accurate quantification . In contrast, lower-enrichment deuterated standards (e.g., <95 atom % D) can introduce significant isotopic impurities that compromise quantitative accuracy, while alternative isotopologues labeled with 13C or 15N typically require more complex and costly synthesis routes [1].
| Evidence Dimension | Molecular weight and mass shift |
|---|---|
| Target Compound Data | 94.15 g/mol (C3H2D6N2O) |
| Comparator Or Baseline | Unlabeled 1,1-Dimethylurea: 88.12 g/mol (C3H8N2O) |
| Quantified Difference | +6.03 Da |
| Conditions | Calculated molecular weight based on atomic masses |
Why This Matters
The +6 Da mass shift enables reliable use as an internal standard in LC-MS/MS, a capability that unlabeled 1,1-Dimethylurea lacks entirely.
- [1] Grocholska P, Bąchor R. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. 2021;26(10):2989. doi:10.3390/molecules26102989 View Source
